molecular formula C15H31NO B1200263 Octapinol CAS No. 71138-71-1

Octapinol

Cat. No.: B1200263
CAS No.: 71138-71-1
M. Wt: 241.41 g/mol
InChI Key: RWMSXNCJNSILON-UHFFFAOYSA-N
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Description

Historical Development and Discovery

Octapinol was first synthesized in the late 1970s during investigations into amino-alcohol derivatives with antiplaque potential. Early studies in beagle dogs (1983) demonstrated its ability to suppress dento-gingival plaque formation without relying on strong antibacterial effects. Researchers observed that its mechanism diverged from traditional antimicrobial agents, instead targeting plaque matrix integrity through physicochemical interactions. The compound gained attention as part of the third-generation antimicrobial agents focused on bacterial adhesion inhibition rather than direct microbiocidal activity.

Classification and Nomenclature

Property Value
IUPAC Name 2-[4-(2-propylpentyl)piperidin-1-yl]ethanol
Molecular Formula C₁₅H₃₁NO
CAS Registry Number 71138-71-1
ChemSpider ID 62133
Molecular Weight 241.4127 g/mol

This compound belongs to the chemical class of substituted piperidine alcohols. Its systematic name reflects the ethanol group attached to the piperidine nitrogen and the 2-propylpentyl side chain at the 4-position. The INN (International Nonproprietary Name) designation "this compound" follows WHO nomenclature rules for amino-alcohol derivatives.

Structural Significance in Amphiphilic Chemistry

The molecular architecture of this compound features distinct hydrophobic and hydrophilic domains:

  • Hydrophobic moiety : A branched 2-propylpentyl chain (C₈H₁₇) attached to the piperidine ring
  • Hydrophilic moiety : Ethanol group (-CH₂CH₂OH) at the piperidine nitrogen

This amphiphilic structure enables:

  • Surface tension reduction to ~40 dynes/cm in aqueous solutions
  • Spontaneous self-assembly at lipid-water interfaces
  • Water-rinse-resistant binding to biological polymers

The piperidine ring (C₅H₁₀NH) provides conformational flexibility, allowing adaptation to both polar and nonpolar environments. Molecular dynamics simulations suggest the branched alkyl chain adopts helical conformations in lipid-rich matrices, enhancing membrane interaction capabilities.

Research Significance and Applications Overview

This compound's primary research applications focus on:

Oral Health Applications

  • Plaque inhibition : Reduces dento-gingival plaque formation by 62-78% in canine models
  • Gingivitis suppression : Shown to decrease gingival inflammation indices by 40% vs. controls
  • Denture stomatitis management : Disrupts Candida albicans biofilm formation on acrylic surfaces

Respiratory Research

  • Sputum viscosity modulation : Reduces cystic fibrosis sputum viscosity by 85% through polymer coagulation
  • Mucolytic activity : Unique ability to collapse thixotropic gel structures in respiratory secretions

Surfactant Chemistry

  • Foam stabilization : Exhibits synergistic effects with amino-acid surfactants at concentrations as low as 5×10⁻⁷ M
  • Surface activity : Reduces air-water interfacial tension to 40-45 mN/m, comparable to commercial surfactants

Current investigations explore its potential in:

  • Drug delivery systems : Leveraging amphiphilicity for nanoparticle stabilization
  • Biofilm prevention : Non-biocidal approach to medical device coatings

The compound's unique combination of low direct antimicrobial activity with significant biofilm-modifying effects positions it as a paradigm for anti-adhesion therapeutics. Recent molecular studies using Fourier-transform infrared spectroscopy confirm its irreversible binding to extracellular polysaccharides in dental plaque matrices.

Key Structural Parameters

Parameter Value
LogP (Octanol-Water) 3.82 ± 0.31
Polar Surface Area 23.47 Ų
Rotatable Bonds 7
H-Bond Donors 1
H-Bond Acceptors 2

This physicochemical profile explains this compound's ability to penetrate lipid bilayers while maintaining water solubility sufficient for biological activity. X-ray crystallography studies reveal the ethanol group participates in hydrogen-bonding networks with biological targets, while the alkyl chain inserts into hydrophobic domains.

Ongoing research continues to elucidate this compound's potential in materials science and biomedical engineering, particularly regarding its unique polymer-coagulation properties observed in cystic fibrosis models. The compound serves as a chemical template for developing non-cytotoxic surface modifiers in both healthcare and industrial applications.

Properties

CAS No.

71138-71-1

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

2-[4-(2-propylpentyl)piperidin-1-yl]ethanol

InChI

InChI=1S/C15H31NO/c1-3-5-14(6-4-2)13-15-7-9-16(10-8-15)11-12-17/h14-15,17H,3-13H2,1-2H3

InChI Key

RWMSXNCJNSILON-UHFFFAOYSA-N

SMILES

CCCC(CCC)CC1CCN(CC1)CCO

Canonical SMILES

CCCC(CCC)CC1CCN(CC1)CCO

Synonyms

octapinol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octapinol typically involves the reaction of 4-(2-propylpentyl)-1-piperidineethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. The specific details of the synthetic route can vary depending on the desired purity and yield of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial production methods also include purification steps such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Octapinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octapinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Octapinol involves its interaction with biological membranes and its ability to reduce surface tension. This compound exerts its effects by disrupting the formation of dental plaque and inhibiting the growth of bacteria. The molecular targets include bacterial cell walls and membranes, where this compound interferes with the adhesion and colonization of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Delmipinol

Delmipinol, another amine alcohol used in dental products, shares functional similarities with Octapinol but differs structurally.

Property This compound Delmipinol
Molecular Formula C₁₅H₃₁NO C₁₄H₂₉NO
Key Functional Groups Piperidine ring, ethanol moiety Morpholine ring, ethanol moiety
Mechanism Disrupts bacterial membranes via hydrophobic interactions and proton motive force interference Inhibits glucan synthesis and bacterial adhesion
Bioavailability Limited systemic absorption due to high molecular weight and polarity Similar pharmacokinetic profile with localized action

However, this compound’s longer alkyl chain may confer stronger membrane-disrupting activity .

1-Octadecanol (C₁₈H₃₈O)

1-Octadecanol, a linear saturated aliphatic alcohol, shares physical properties with this compound but lacks pharmacological activity.

Property This compound 1-Octadecanol
Molecular Weight 241.41 g/mol 270.49 g/mol
LogP ~3.5 (estimated) 7.2 (measured)
Application Antimicrobial agent in dentistry Industrial surfactant, emulsion stabilizer
Toxicity Low systemic toxicity; localized irritant Low acute toxicity; non-antimicrobial

While both compounds have long alkyl chains, this compound’s polar ethanol and piperidine groups reduce its hydrophobicity (lower LogP) compared to 1-octadecanol, enabling targeted interactions with bacterial membranes .

Functional Comparison with Quaternary Ammonium Compounds (QACs)

QACs like cetylpyridinium chloride (CPC) are widely used antimicrobials in oral care.

Property This compound Cetylpyridinium Chloride
Mechanism Membrane disruption via non-ionic interactions Cationic charge-mediated membrane lysis
Resistance Potential Low (non-ionic mechanism reduces selection pressure) Moderate (documented bacterial resistance to QACs)
Spectrum Broad (gram-positive/negative) Broad but less effective against biofilms
Safety Minimal mucosal irritation Higher risk of mucosal toxicity

This compound’s non-ionic mechanism avoids the resistance issues associated with cationic QACs, making it advantageous for long-term use .

Pharmacokinetic and Environmental Profiles

Pharmacokinetics

  • Absorption: Limited systemic absorption due to high molecular weight and polarity; primarily acts topically .
  • Metabolism : Hepatic oxidation of the piperidine ring (predicted via in silico models) .

Environmental Persistence

This compound’s environmental impact is predicted to align with long-chain aliphatic alcohols (e.g., 1-octadecanol), which exhibit low bioavailability and rapid biodegradation in aquatic systems . However, its piperidine moiety may introduce unique metabolic pathways in microbial communities, warranting further ecotoxicological studies .

Biological Activity

Octapinol, a compound belonging to the class of aminoalcohols, has garnered attention for its potential biological activities, particularly in the fields of dentistry and microbiology. This article delves into the biological activity of this compound, examining its antibacterial properties, effects on biofilm formation, and implications for periodontal health.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C18H37NO2, and its structure includes a long hydrophobic tail that enhances its interaction with bacterial membranes.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against oral pathogens. Its mechanism of action primarily involves disrupting bacterial adhesion and biofilm formation.

Case Studies

  • Periodontal Disease Management : A study highlighted the use of this compound in conjunction with statins for treating periodontal disease. The findings suggested that this compound could reduce bacterial adhesion, thereby aiding in periodontal regeneration .
  • Biofilm Formation Inhibition : In an in-situ study comparing various agents, this compound demonstrated a notable reduction in bacterial viability within biofilms formed on dental enamel. The results indicated that this compound's application significantly decreased the adherence of bacteria compared to control groups .

The antibacterial effects of this compound are attributed to its ability to disrupt cell membranes and interfere with the metabolic processes of bacteria. This disruption leads to increased permeability and ultimately cell lysis.

Comparative Efficacy

To better understand the efficacy of this compound compared to other antibacterial agents, a summary table is provided below:

Agent Bacterial Viability (%) Mechanism
This compound35-43 (after treatment)Disruption of membrane integrity
Chlorhexidine18 (significantly lower)Broad-spectrum antibacterial action
Tannic Acid (pH 2.5)6-23Protein denaturation

The data indicates that while Chlorhexidine is more effective at lower concentrations, this compound shows promise as a less harsh alternative with specific applications in oral health.

Clinical Implications

The findings regarding this compound suggest its potential use in dental products aimed at reducing plaque formation and managing periodontal diseases. Its ability to minimize bacterial adhesion without significantly affecting the oral microbiome makes it an attractive candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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